Pongamol

Descripción

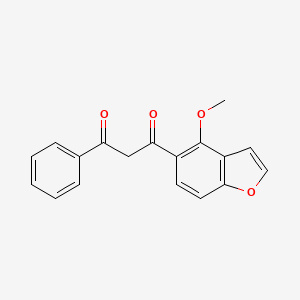

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-methoxy-1-benzofuran-5-yl)-3-phenylpropane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c1-21-18-13(7-8-17-14(18)9-10-22-17)16(20)11-15(19)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLSKKJNOIMMBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1C=CO2)C(=O)CC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351019 | |

| Record name | 1,3-Propanedione, 1-(4-methoxy-5-benzofuranyl)-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-33-3 | |

| Record name | Pongamol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pongamol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanedione, 1-(4-methoxy-5-benzofuranyl)-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxy-5-benzofuranyl)-3-phenyl-1,3-propanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PONGAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y19QCY6I4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pongamol: A Technical Guide to Its Discovery, Natural Sources, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pongamol, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of this compound, covering its discovery, primary natural sources, and detailed methodologies for its isolation and synthesis. Furthermore, it delves into its multifaceted biological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. This document summarizes key quantitative data, outlines experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction: Discovery and Overview

This compound was first identified as a crystalline compound from the oil of Pongamia glabra, now known as Pongamia pinnata. It is a minor component of the oil compared to the related flavonoid, karanjin. This compound is characterized as a β-diketone, existing in keto-enol tautomeric forms. Its chemical structure and properties have been elucidated through various spectroscopic and chemical analyses since its initial discovery.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the seed oil of Pongamia pinnata (L.) Pierre, a leguminous tree native to the Indian subcontinent and Southeast Asia. The concentration of this compound in Pongamia pinnata seed oil typically ranges from 0.2% to 0.7% w/w.[1]

Other reported plant sources of this compound include:

-

Millettia pulchra[2]

-

Millettia erythrocalyx

-

Derris ovalifolia

-

Tephrosia species (e.g., Tephrosia purpurea, Tephrosia hamiltoni, Tephrosia falciformis, Tephrosia vogellii, Tephrosia lanceolata)[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₄O₄ | [4] |

| Molecular Weight | 294.3 g/mol | [4] |

| Melting Point | 128-129 °C | [4] |

| Appearance | Pale yellow crystals (rhombic prisms) | [4] |

| Solubility | Insoluble in water; sparingly soluble in alcohol; moderately soluble in acetic acid. Soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [4] |

| UV-Vis λmax | In Methanol: 241 nm, 348 nm | [2] |

| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 8.01 (dd, J = 8.5, 1.5, 2H), 7.90 (d, J = 8.7, 1H), 7.65 (d, J = 2.3, 1H), 7.56 (d, J = 7.4, 1H), 7.52 (d, J = 7.7, 2H), 7.34 (dd, J = 8.8, 0.8, 1H), 7.19 (s, 1H), 7.03 (dd, J = 2.2, 0.8, 1H), 4.17 (s, 3H) | [2] |

| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 186.1, 184.3, 158.7, 153.8, 144.9, 135.7, 132.2, 128.6 (x2), 127.1 (x2), 126.5, 122.3, 119.7, 107.1, 105.3, 97.9, 61.2 | [2] |

| HR-ESI-MS [M+H]⁺ (m/z) | 295.0967 (calculated for C₁₈H₁₅O₄⁺, 295.0970) | [2] |

Isolation and Synthesis Protocols

Isolation from Natural Sources

4.1.1. Isolation from Pongamia pinnata Seed Oil using Boron Trifluoride Etherate

This method provides a high recovery and purity of this compound.[5][6]

-

Step 1: Complexation. Treat crude Pongamia pinnata seed oil with boron trifluoride etherate (BF₃·OEt₂). This forms a this compound-BF₂ complex.

-

Step 2: Recovery of the Complex. The this compound-BF₂ complex precipitates and can be recovered by filtration and air-drying.

-

Step 3: Hydrolysis. The collected complex is hydrolyzed using methanol and 10% hydrochloric acid at 70°C for 6 hours.[5]

-

Step 4: Purification. The resulting crude this compound is purified. This can be monitored by thin-layer chromatography (TLC) against a standard. Further purification can be achieved by crystallization from an alcohol-acetic acid mixture to yield pale yellow crystals.[4] This method has been reported to afford a 64% recovery of this compound with over 95% purity as determined by HPLC.[6][7]

4.1.2. Solvent Extraction from Pongamia pinnata Seeds

-

Step 1: Seed Preparation. The seeds are separated from the seed coat.

-

Step 2: Extraction. The prepared seeds are extracted with a solvent. n-Hexane is a commonly used solvent for this purpose. The extraction can be performed using a Soxhlet apparatus.

-

Step 3: Purification. The resulting crude extract is then subjected to purification by column chromatography.

The yield of this compound is dependent on the extraction method and solvent used. Solvent extraction has been shown to yield up to 44% of oil from the seeds.

Chemical Synthesis

A general scheme for the synthesis of this compound involves the reaction of an appropriate benzofuran derivative with a phenylpropanoid precursor. One reported method involves the following key steps:

-

Step 1: Preparation of the Benzofuran Intermediate. A substituted salicylaldehyde is dissolved in a suitable solvent like dichloromethane.

-

Step 2: Reaction with Diazoacetone. The benzofuran intermediate is formed by reacting the salicylaldehyde derivative with diazoacetone.

-

Step 3: Condensation with Acetophenone. The resulting intermediate is then dissolved in dimethylformamide (DMF), and acetophenone is added.

-

Step 4: Acid-Catalyzed Cyclization and Rearrangement. Concentrated sulfuric acid is added dropwise, and the mixture is refluxed to yield this compound.[1]

Biological Activities and Experimental Protocols

This compound exhibits a wide range of biological activities, which are summarized below with their corresponding experimental protocols.

Anti-inflammatory Activity

5.1.1. In Vitro: Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

-

Assay Principle: Inhibition of heat-induced denaturation of bovine serum albumin (BSA).

-

Protocol:

-

Prepare a reaction mixture containing the test sample of this compound and a 1% aqueous solution of BSA.

-

Adjust the pH of the mixture.

-

Incubate the samples at 37°C for 20 minutes.

-

Heat the samples at 51°C for 20 minutes.

-

After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

-

Diclofenac sodium can be used as a positive control.

-

The percentage inhibition of denaturation is calculated.

-

5.1.2. In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.

-

Animal Model: Wistar rats are typically used.

-

Protocol:

-

Induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the rat's hind paw.

-

Administer this compound (e.g., at a dose of 50 ppm body weight) orally or intraperitoneally prior to or shortly after the carrageenan injection.

-

Measure the paw volume at regular intervals (e.g., every hour for up to 5 hours) using a plethysmometer.

-

A control group receives the vehicle, and a positive control group can be treated with a standard anti-inflammatory drug like indomethacin.

-

The percentage reduction in paw edema is calculated to determine the anti-inflammatory activity.[5][7]

-

Antioxidant Activity

The antioxidant potential of this compound has been demonstrated through its ability to scavenge free radicals and modulate cellular antioxidant defense systems. One study reported an IC₅₀ value of 12.2 µg/mL for its antioxidant activity.[6][7]

Anticancer Activity

This compound has shown cytotoxic effects against various cancer cell lines.

5.3.1. MTT Assay for Cytotoxicity

This colorimetric assay is used to assess cell viability.

-

Cell Lines: A variety of cancer cell lines can be used, such as HeLa (cervical cancer) and Jurkat (T-cell leukemia).

-

Protocol:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) is determined.

-

Neuroprotective Activity

This compound has been shown to protect neuronal cells from oxidative stress-induced damage.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways.

MAPKs/Nrf2 Signaling Pathway

This compound has been shown to exert antioxidant and neuroprotective effects through the activation of the MAPKs/Nrf2 pathway.

-

Experimental Workflow:

-

Cell Culture and Treatment: Neuronal cells (e.g., PC12) are cultured and then treated with an oxidative stressor (e.g., H₂O₂) in the presence or absence of this compound.

-

Western Blot Analysis: Cell lysates are prepared, and protein expression levels of key components of the MAPKs/Nrf2 pathway are analyzed by Western blotting. This includes assessing the phosphorylation status of MAPKs (e.g., ERK, JNK, p38) and the nuclear translocation of Nrf2.

-

Downstream Target Analysis: The expression of Nrf2-dependent antioxidant enzymes (e.g., heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1)) is also measured.

-

This compound activates the MAPKs/Nrf2 signaling pathway.

FAK/Akt/mTOR Signaling Pathway

This compound has been found to inhibit cancer cell migration and invasion by suppressing the FAK/Akt/mTOR signaling pathway.

-

Experimental Workflow:

-

Cell Culture and Treatment: Cancer cells (e.g., lung cancer cell lines) are treated with varying concentrations of this compound.

-

Migration and Invasion Assays: Wound healing assays and transwell invasion assays are performed to assess the effect of this compound on cell motility.

-

Western Blot Analysis: Cell lysates are analyzed by Western blotting to determine the phosphorylation status of FAK, Akt, and mTOR, as well as the expression levels of downstream targets involved in epithelial-mesenchymal transition (EMT), such as N-cadherin, vimentin, Snail, and Slug.

-

This compound inhibits the FAK/Akt/mTOR signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data related to the biological activities of this compound.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line/Target | IC₅₀ Value | Reference(s) |

| Antioxidant Activity | DPPH radical scavenging | 12.2 µg/mL | [6][7] |

| Anti-inflammatory Activity | Soy Lipoxygenase-1 (LOX-1) | 72.2 µM | [6][7] |

| Anticancer Cytotoxicity | HeLa (cervical cancer) | >100 µM | [8] |

| Anticancer Cytotoxicity | Jurkat (T-cell leukemia) | >100 µM | [8] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Dosage | Effect | Reference(s) |

| Carrageenan-induced paw edema (Rat) | 50 ppm (body weight) | 55% reduction in paw edema | [5][7] |

| Xylene-induced ear edema (Rat) | 50 ppm (body weight) | 74% reduction in ear edema | [5][7] |

Conclusion and Future Directions

This compound is a promising natural compound with a well-documented profile of biological activities. Its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects are mediated through the modulation of key cellular signaling pathways. The detailed protocols for its isolation, synthesis, and biological evaluation provided in this guide offer a valuable resource for the scientific community.

Future research should focus on optimizing the extraction and synthesis of this compound to improve yields and reduce costs. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile for the development of novel drugs targeting a range of diseases. The exploration of this compound derivatives may also lead to the discovery of compounds with enhanced potency and specificity.

References

- 1. jipbs.com [jipbs.com]

- 2. Quantification and Optimization of Ethanolic Extract Containing the Bioactive Flavonoids from Millettia pulchra Radix [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. A feasible method for isolation of this compound from karanja (Pongamia pinnata) seed and its anti-inflammatory activity [agris.fao.org]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. scribd.com [scribd.com]

An In-depth Technical Guide to the Physicochemical Properties of Pongamol for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pongamol, a naturally occurring flavonoid, is a principal bioactive constituent isolated from the seeds of the Pongamia pinnata tree.[1] Classified as a chalcone, it is recognized for its diverse pharmacological activities, which include anti-inflammatory, antioxidant, antimicrobial, and anti-diabetic properties.[1][2] Its therapeutic potential has garnered significant interest within the scientific community, making a thorough understanding of its physicochemical properties essential for advancing research and development in pharmaceuticals and nutraceuticals.[1][3] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols, and insights into its biological mechanisms of action to support ongoing and future research endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are critical for its handling, formulation, and application in various experimental settings.

Identification and Structure

| Property | Value | Reference |

| IUPAC Name | 1-(4-methoxy-1-benzofuran-5-yl)-3-phenylpropane-1,3-dione | [4][5] |

| Synonyms | Lanceolatin C, 484-33-3 | [4][5] |

| CAS Number | 484-33-3 | [5] |

| Chemical Formula | C₁₈H₁₄O₄ | [4][5] |

| Molecular Weight | 294.3 g/mol | [3][4] |

| SMILES | COC1=C(C=CC2=C1C=CO2)C(=O)CC(=O)C3=CC=CC=C3 | [4] |

| InChI Key | XTLSKKJNOIMMBK-UHFFFAOYSA-N | [4][5] |

Physical and Chemical Characteristics

| Property | Value | Reference |

| Appearance | Pale yellow crystals or white to slightly yellow powder | [6][7] |

| Melting Point | 126-130 °C | [8][9] |

| Boiling Point | 477.9 ± 35.0 °C (Predicted) | [8] |

| pKa | 6.86 ± 0.23 (Predicted) | [8] |

| LogP | 3.5 (Computed by XLogP3) | [4] |

| Solubility | Insoluble in water; sparingly soluble in alcohol; moderately soluble in acetic acid. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [6][7][10] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

UV-Vis Spectroscopy

An ethanolic solution of this compound exhibits maximum absorption at wavelengths of 350 nm and 250 nm.[11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands indicating the presence of a carbonyl group at approximately 1627 cm⁻¹.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data for this compound are crucial for its structural confirmation.

-

¹H NMR (500 MHz, CDCl₃) δ (ppm): 8.01 (dd, J = 8.5, 1.5, 2H), 7.90 (d, J = 8.7, 1H), 7.65 (d, J = 2.3, 1H), 7.56 (d, J = 7.4, 1H), 7.52 (d, J = 7.7, 2H), 7.34 (dd, J = 8.8, 0.8, 1H), 7.19 (s, 1H), 7.03 (dd, J = 2.2, 0.8, 1H), 4.17 (s, 3H, OCH₃).[13]

-

¹³C NMR (125 MHz, CDCl₃) δ (ppm): 186.1, 184.3, 158.7, 153.8, 144.9, 135.7, 132.2, 128.6 (x2), 127.1 (x2), 126.5, 122.3, 119.7, 107.1, 105.3, 97.9, 61.2.[13]

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) confirms the molecular formula of this compound. The observed m/z for [M+H]⁺ is 295.0967, which corresponds to the calculated value of 295.0970 for C₁₈H₁₅O₄⁺.[13]

Experimental Protocols

Extraction and Isolation of this compound from Pongamia pinnata Seeds

This protocol describes a common method for the extraction and purification of this compound.

Caption: Workflow for the extraction and isolation of this compound.

Methodology:

-

Extraction: The dried and powdered seeds of M. pulchra (a source of this compound) are extracted with 95% ethanol at 50°C for four hours, a process that is repeated twice.[13] The filtrates are then combined and concentrated under a vacuum at 40°C to yield the crude extract.[13]

-

Partitioning: The crude extract is suspended in distilled water and partitioned with ethyl acetate to obtain the ethyl acetate residue.[13]

-

Purification: The residue is subjected to silica gel column chromatography followed by crystallization to yield pure this compound with a purity greater than 95%.[13]

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A validated HPLC-PDA method can be used for the quantitative analysis of this compound.[13]

-

Column: A suitable C18 column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: Photodiode array (PDA) detector at the λmax of this compound (350 nm).

-

Purity: The purity of the isolated this compound is determined to be greater than 95% by HPLC analysis.[13]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities by modulating key cellular signaling pathways.

Neuroprotective Effects via the MAPKs/Nrf2 Signaling Pathway

This compound has been shown to have neuroprotective effects by activating the MAPKs/Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response.[14][15]

Caption: Activation of the MAPKs/Nrf2 pathway by this compound.

This pathway activation leads to the expression of antioxidant enzymes, thereby protecting neuronal cells from oxidative stress-induced damage.[14][15]

Regulation of the Akt/mTOR Signaling Pathway in Neuroinflammation and Autophagy

This compound can alleviate neuroinflammation and promote autophagy by regulating the Akt/mTOR signaling pathway.[16]

Caption: Regulation of the Akt/mTOR pathway by this compound.

By inhibiting the Akt/mTOR pathway, this compound can reduce neuroinflammation and enhance autophagy, which are critical processes in neurodegenerative diseases like Alzheimer's.[16]

Conclusion

This technical guide provides a detailed summary of the physicochemical properties of this compound, essential experimental protocols, and an overview of its known mechanisms of action. The compiled data serves as a valuable resource for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development, facilitating the exploration of this compound's full therapeutic potential. A comprehensive understanding of these fundamental properties is paramount for the design of future studies and the development of novel this compound-based therapeutic agents.

References

- 1. Health promoting benefits of this compound: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 484-33-3 | FP57651 | Biosynth [biosynth.com]

- 4. This compound | C18H14O4 | CID 689051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. ias.ac.in [ias.ac.in]

- 7. CAS 484-33-3: this compound | CymitQuimica [cymitquimica.com]

- 8. This compound CAS#: 484-33-3 [m.chemicalbook.com]

- 9. CA2993598A1 - Process for this compound enrichment of karanja oil - Google Patents [patents.google.com]

- 10. This compound | CAS:484-33-3 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. researchgate.net [researchgate.net]

- 12. ijpsonline.com [ijpsonline.com]

- 13. mdpi.com [mdpi.com]

- 14. This compound Prevents Neurotoxicity via the Activation of MAPKs/Nrf2 Signaling Pathway in H2O2-Induced Neuronal PC12 Cells and Prolongs the Lifespan of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Pongamol: A Comprehensive Technical Guide on its Classification as a Flavonoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pongamol, a naturally occurring furanoflavonoid extracted from the seeds of the Pongamia pinnata tree, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth analysis of this compound's classification as a flavonoid, its physicochemical properties, and its multifaceted biological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. Detailed experimental protocols for the isolation and bioactivity assessment of this compound are provided, alongside a comprehensive summary of quantitative data. Furthermore, this guide elucidates the molecular mechanisms underlying this compound's therapeutic potential through detailed signaling pathway diagrams, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a bioactive compound that belongs to the flavonoid family, specifically classified as a furanoflavonoid.[1][2] It is a major constituent of the oil extracted from the seeds of Pongamia pinnata (also known as Millettia pinnata), a tree native to the Indian subcontinent.[2][3] Structurally, this compound is a polyphenolic chalcone.[4] Traditional medicine has long utilized extracts from Pongamia pinnata for various ailments, and modern scientific investigation has begun to validate these uses by attributing significant biological activities to its active constituents, including this compound.[3]

This guide aims to provide a comprehensive technical overview of this compound, focusing on its chemical classification, biological properties, and the experimental methodologies used to elucidate its functions.

Chemical and Physical Properties

This compound's chemical structure is characterized by a furan ring fused to a flavonoid backbone.[5] Its molecular formula is C₁₈H₁₄O₄, with a molecular weight of 294.3 g/mol .[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₄O₄ | [6] |

| Molecular Weight | 294.3 g/mol | [6] |

| CAS Number | 484-33-3 | [7] |

| Appearance | Pale yellow crystalline solid | [3] |

| Melting Point | 128-129 °C | [3] |

| Solubility | Soluble in organic solvents, limited solubility in water | [7] |

Isolation and Purification of this compound

Several methods have been developed for the efficient extraction and isolation of this compound from Pongamia pinnata seeds. The following protocol describes a common approach.

Experimental Protocol: Isolation of this compound

Objective: To isolate and purify this compound from Pongamia pinnata seed oil.

Materials:

-

Pongamia pinnata seed oil

-

Ethanol

-

Hexane

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Extraction:

-

Extract the Pongamia pinnata seed oil with ethanol (95%) at a 1:1 (v/v) ratio.

-

Heat the mixture at 50-60°C for 2 hours with constant stirring.

-

Separate the ethanol layer containing the extracted compounds.

-

Repeat the extraction process three times to ensure maximum yield.

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.[2]

-

-

Treatment with Boron Trifluoride Etherate:

-

To the crude extract, add boron trifluoride etherate (BF₃·OEt₂) to facilitate the separation of this compound. This method has been shown to afford a high recovery of this compound.[4]

-

-

Purification by Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Load the BF₃·OEt₂-treated extract onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Pool the this compound-rich fractions and evaporate the solvent to yield purified this compound.[8]

-

-

Crystallization:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol or a mixture of ethanol and acetic acid).

-

Allow the solution to cool slowly to facilitate crystallization.

-

Collect the pale yellow crystals of this compound by filtration and dry them under vacuum.[3]

-

-

Purity Assessment:

-

Assess the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC). A purity of >95% is typically achieved with this method.[4]

-

Figure 1: Experimental Workflow for this compound Isolation

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of pharmacological activities, making it a compound of significant interest for drug development.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. Its mechanism of action often involves the induction of apoptosis through the modulation of key regulatory proteins.

Table 2: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer | 10 - 25 | [9] |

| HepG2 | Liver Cancer | 10 - 25 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of this compound on cancer cell lines (e.g., MCF-7 and HepG2).

Materials:

-

Cancer cell lines (MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a negative control (medium only).

-

Incubate the plates for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Signaling Pathway: Induction of Apoptosis

This compound induces apoptosis in cancer cells by modulating the intrinsic pathway. It upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[6][10][11]

Figure 2: this compound-Induced Apoptotic Signaling Pathway

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by inhibiting key inflammatory mediators.

Table 3: In Vitro and In Vivo Anti-inflammatory Activity of this compound

| Assay | Model | Effect | IC₅₀ / Dose | Reference |

| Lipoxygenase (LOX-1) Inhibition | In vitro | Inhibition of LOX-1 activity | 72.2 µM | [4] |

| Carrageenan-induced paw edema | In vivo (Wistar rats) | 55% reduction in edema | 50 ppm | [4] |

| Xylene-induced ear edema | In vivo (Wistar rats) | 74% reduction in edema | 50 ppm | [4] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Materials:

-

Wistar rats

-

Carrageenan solution (1% w/v in saline)

-

This compound solution (e.g., 50 ppm in a suitable vehicle)

-

Indomethacin (positive control)

-

Plethysmometer

Procedure:

-

Animal Grouping:

-

Divide the rats into groups: control (vehicle), positive control (indomethacin), and this compound-treated groups.

-

-

Drug Administration:

-

Administer the vehicle, indomethacin, or this compound orally one hour before the induction of inflammation.

-

-

Induction of Edema:

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Volume:

-

Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

-

Signaling Pathway: Inhibition of NF-κB

The anti-inflammatory effects of this compound are partly mediated through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[12] In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as TNF-α, IL-6, and COX-2. This compound can inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.[13]

Figure 3: Inhibition of NF-κB Signaling by this compound

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative damage.

Table 4: In Vitro Antioxidant Activity of this compound

| Assay | IC₅₀ (µg/mL) | Reference |

| DPPH Radical Scavenging | 12.2 | [4] |

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

This compound solution (in methanol or ethanol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)

-

Ascorbic acid (positive control)

-

Spectrophotometer

Procedure:

-

Reaction Mixture:

-

Prepare different concentrations of this compound in the chosen solvent.

-

In a test tube, mix 1 mL of the this compound solution with 2 mL of the DPPH solution.

-

Prepare a control containing 1 mL of the solvent and 2 mL of the DPPH solution.

-

-

Incubation:

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

-

Signaling Pathway: Activation of the Nrf2 Pathway

This compound's antioxidant effects are mediated, in part, through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[6] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, leading to the expression of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[14]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Health promoting benefits of this compound: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijplantenviro.com [ijplantenviro.com]

- 5. This compound Prevents Neurotoxicity via the Activation of MAPKs/Nrf2 Signaling Pathway in H2O2-Induced Neuronal PC12 Cells and Prolongs the Lifespan of Caenorhabditis elegans | Semantic Scholar [semanticscholar.org]

- 6. This compound Prevents Neurotoxicity via the Activation of MAPKs/Nrf2 Signaling Pathway in H2O2-Induced Neuronal PC12 Cells and Prolongs the Lifespan of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijrpr.com [ijrpr.com]

- 9. Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Suppression of NF-κB p65 nuclear translocation and tumor necrosis factor-α by Pongamia pinnata seed extract in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. recent-advances-of-natural-polyphenols-activators-for-keap1-nrf2-signaling-pathway - Ask this paper | Bohrium [bohrium.com]

Preliminary Biological Activities of Pongamol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pongamol, a naturally occurring flavonoid predominantly isolated from the seeds of the Pongamia pinnata tree, has garnered significant attention in the scientific community for its diverse pharmacological properties.[1][2][3] This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, antidiabetic, and neuroprotective effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this compound's therapeutic potential.

Quantitative Data Summary

The following tables provide a structured summary of the quantitative data associated with the biological activities of this compound, allowing for easy comparison of its efficacy across different experimental models.

Table 1: Anticancer Activity of this compound

| Cell Line | Assay | IC50 Value | Reference |

| Human Lung Cancer (H460) | MTT Assay | Not specified (Significant inhibition at 0-100 µM) | [4] |

| Human Breast Cancer (MCF-7) | MTT Assay | ~10-25 µM | [5] |

| Human Liver Cancer (HepG2) | MTT Assay | ~10-25 µM | [5] |

Table 2: Anti-inflammatory Activity of this compound

| Model | Parameter | Dosage | % Inhibition / Effect | Reference |

| Carrageenan-induced paw edema (Wistar rats) | Edema reduction | 50 ppm (body weight) | 55% | [4][6] |

| Xylene-induced ear edema (Wistar rats) | Edema reduction | 50 ppm (body weight) | 74% | [4][6] |

| Soy Lipoxygenase-1 (LOX-1) Inhibition | Enzyme activity | IC50: 72.2 µM | [4][6] |

Table 3: Antidiabetic Activity of this compound

| Model | Parameter | Dosage | % Reduction in Blood Glucose | Reference |

| Streptozotocin-induced diabetic rats | Blood glucose | 50 mg/kg | 12.8% | [7] |

| Streptozotocin-induced diabetic rats | Blood glucose | 100 mg/kg | 22.0% | [7] |

| db/db mice (Type 2 diabetes model) | Blood glucose | 100 mg/kg (10 days) | 35.7% | [7] |

| L6-GLUT4myc myotubes | Glucose uptake | 10 µM | 1.6-fold increase | [8] |

Table 4: Antioxidant and Neuroprotective Activity of this compound

| Assay/Model | Parameter | IC50 Value / Effect | Reference |

| Antioxidant Activity | Plasma iron reducing capacity | IC50: 12.2 µg/mL | [4][6] |

| H2O2-induced PC12 cells | Reduction of cellular damage and apoptosis | Protective effect observed | [9] |

| Monosodium glutamate-induced neurotoxicity in rats | Neuroprotection | Significant improvement in behavioral and locomotor activity | [10][11][12] |

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of this compound.

FAK/Akt/mTOR Signaling Pathway in Cancer Metastasis

This compound has been shown to inhibit the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis, by suppressing the FAK/Akt/mTOR signaling pathway.[4][10]

MAPKs/Nrf2 Signaling Pathway in Neuroprotection

This compound exhibits neuroprotective effects by activating the MAPKs/Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response.[9][13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers seeking to replicate or build upon these findings.

Anticancer Activity

This protocol is used to assess the effect of this compound on the viability of cancer cells.[4][8][14][15]

Materials:

-

Cancer cell lines (e.g., H460, MCF-7, HepG2)

-

Complete culture medium

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., Dimethyl sulfoxide - DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the desired cancer cell line into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 10, 25, 50, 100 µM) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.

Anti-inflammatory Activity

This in vivo model is used to evaluate the acute anti-inflammatory effects of this compound.[6][16][17]

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound from Pongamia pinnata stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Epithelial to Mesenchymal Transition Through Suppression of FAK/Akt-mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Alleviates Neuroinflammation and Promotes Autophagy in Alzheimer's Disease by Regulating the Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Inhibits Epithelial to Mesenchymal Transition Through Suppression of FAK/Akt-mTOR Signaling | Anticancer Research [ar.iiarjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. journals.innovareacademics.in [journals.innovareacademics.in]

- 10. Testing the Role of Focal Adhesion Kinase (FAK) in Topography-Mediated Stem Cell Differentiation by Inhibiting FAK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pajols.org [pajols.org]

- 15. herbmedpharmacol.com [herbmedpharmacol.com]

- 16. researchgate.net [researchgate.net]

- 17. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Pongamol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pongamol, a furanoflavonoid found in the seeds of the Pongamia pinnata tree, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutics. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the precursor molecules, key enzymatic steps, and relevant quantitative data. It also includes comprehensive experimental protocols for the analysis of this pathway and visual diagrams to facilitate a clear understanding of the molecular processes involved.

Introduction

This compound is a natural product belonging to the flavonoid class of secondary metabolites.[1][2] Flavonoids are synthesized via the phenylpropanoid pathway, a well-characterized metabolic route in plants. This compound's unique furan ring structure sets it apart from more common flavonoids and is thought to contribute to its biological activities. This guide will dissect the biosynthetic route leading to this compound, providing a foundational understanding for researchers in natural product chemistry, plant biochemistry, and drug discovery.

The this compound Biosynthesis Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, which produces the precursor p-Coumaroyl-CoA from the amino acid phenylalanine. The pathway then proceeds through the core flavonoid biosynthesis route to produce a chalcone backbone, which is subsequently modified to yield this compound.

Phenylpropanoid Pathway and Chalcone Synthesis

The initial steps of the pathway involve the conversion of phenylalanine to p-Coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA ester, p-Coumaroyl-CoA.

The first committed step in flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS) .[3] This enzyme catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone.[3][4]

Formation of the Flavanone Skeleton and Subsequent Modifications

The chalcone scaffold undergoes intramolecular cyclization to form a flavanone, a reaction catalyzed by Chalcone Isomerase (CHI) .[5] This step is crucial as it establishes the core flavanone structure.

The subsequent steps leading specifically to this compound are less well-characterized. However, based on the structure of this compound and related furanoflavonoids like karanjin, it is proposed that the flavanone intermediate undergoes a series of modifications, including the formation of the furan ring.[6] The precise enzymes and intermediates in this latter part of the pathway in Pongamia pinnata are still an active area of research.

Quantitative Data

Quantitative analysis of this compound and related flavonoids in Pongamia pinnata is essential for understanding the efficiency of the biosynthetic pathway and for quality control of natural extracts.

This compound and Karanjin Content in Pongamia pinnata

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are common methods for quantifying this compound and the related furanoflavonoid, karanjin.

| Compound | Plant Material | Method | Concentration | Reference |

| This compound | Karanja Oil | RP-HPLC | 0.7% | [7] |

| Karanjin | Karanja Oil | RP-HPLC | 1.6% | [7] |

| This compound | Karanj Oil | UPLC | LOD: 1.41 µg/ml, LOQ: 4.70 µg/ml | [8] |

| Karanjin | Karanj Oil | UPLC | LOD: 0.25 µg/ml, LOQ: 0.86 µg/ml | [8] |

| Karanjin | P. pinnata seed ethyl acetate fraction | HPTLC | 1.465% | [9] |

LOD: Limit of Detection, LOQ: Limit of Quantification

Gene Expression Data

Studies on the expression of key biosynthetic genes provide insights into the regulation of the this compound pathway. In Millettia pinnata (a synonym for Pongamia pinnata), the transcript levels of Chalcone Synthase (CHS) and Chalcone Isomerase (CHI) have been shown to be upregulated under salt stress, suggesting a role for flavonoids in the plant's stress response.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Flavonoid Extraction from Pongamia pinnata Seeds

This protocol describes a general method for the extraction of flavonoids.

-

Sample Preparation: Dry Pongamia pinnata seeds at 40-50°C and grind them into a fine powder.

-

Extraction:

-

Perform Soxhlet extraction with methanol for 6-8 hours.

-

Alternatively, use ultrasonic extraction with methanol for 15 minutes.[8]

-

-

Solvent Removal: Evaporate the methanol under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to enrich for flavonoids.

Quantification of this compound by HPLC

This protocol is adapted from a validated method for the simultaneous determination of karanjin and this compound.[8]

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., Waters Acquity UPLC™ BEH C18, 2.1 x 100 mm, 1.7 µm).[8]

-

Mobile Phase: A gradient elution using 0.1% formic acid in water (A), methanol (B), and acetonitrile (C).[8]

-

0 min: 40% A, 40% B, 20% C

-

1 min: 37% A, 48% B, 15% C

-

8 min: 34% A, 56% B, 10% C

-

9 min: 30% A, 60% B, 10% C

-

11 min: 25% A, 65% B, 10% C

-

15-18 min: 40% A, 40% B, 20% C

-

-

Flow Rate: 0.2 mL/min.[8]

-

Detection: UV detector at 350 nm.[8]

-

Column Temperature: 40°C.[8]

-

-

Standard Preparation: Prepare stock solutions of pure this compound in methanol and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve a known amount of the plant extract in methanol, filter through a 0.22 µm syringe filter, and inject into the HPLC system.

-

Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Chalcone Synthase (CHS) Enzyme Assay

This protocol is a general method for assaying CHS activity.[1][4][11]

-

Protein Extraction:

-

Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing protease inhibitors and reducing agents).

-

Centrifuge to remove cell debris and use the supernatant for the assay.

-

-

Reaction Mixture:

-

100 mM potassium phosphate buffer (pH 7.2)

-

80 µM p-Coumaroyl-CoA (substrate)

-

160 µM Malonyl-CoA (substrate)

-

Plant protein extract

-

-

Incubation: Incubate the reaction mixture at 30°C for 60 minutes.[11]

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding a small volume of acid (e.g., acetic acid).

-

Extract the product (naringenin chalcone) with ethyl acetate.

-

-

Analysis: Analyze the extracted product by HPLC, monitoring at a wavelength appropriate for naringenin chalcone (e.g., 304 nm).[11]

Chalcone Isomerase (CHI) Enzyme Assay

This protocol describes a method for assaying CHI activity.[12][13][14]

-

Protein Extraction: Extract protein as described for the CHS assay.

-

Reaction Mixture:

-

50 mM potassium phosphate buffer (pH 7.5)

-

50 µM Naringenin chalcone (substrate)

-

Plant protein extract

-

-

Incubation: Incubate the reaction mixture at 30°C for 5 minutes.[12][13]

-

Reaction Termination and Product Extraction:

-

Stop the reaction and extract the product (naringenin) with ethyl acetate.

-

-

Analysis: Analyze the formation of naringenin by HPLC.

Conclusion

The biosynthesis of this compound is a complex process that begins with the well-established phenylpropanoid and flavonoid pathways. While the initial steps involving enzymes like CHS and CHI are understood, the specific enzymatic reactions leading to the formation of the characteristic furan ring of this compound in Pongamia pinnata require further investigation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to delve deeper into the intricacies of this compound biosynthesis. Future work in this area, including the characterization of the downstream enzymes and the elucidation of the regulatory networks, will be instrumental in harnessing the full potential of this valuable natural product.

References

- 1. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]

- 2. This compound | 484-33-3 | FP57651 | Biosynth [biosynth.com]

- 3. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 4. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chalcone isomerase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. phcogj.com [phcogj.com]

- 10. The Expression of Millettia pinnata Chalcone Isomerase in Saccharomyces cerevisiae Salt-Sensitive Mutants Enhances Salt-Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chalcone-Synthase-Encoding RdCHS1 Is Involved in Flavonoid Biosynthesis in Rhododendron delavayi - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica [frontiersin.org]

- 13. Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification and Characterization of Chalcone Isomerase Genes Involved in Flavonoid Production in Dracaena cambodiana - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activities and Mechanisms of Action

Pongamol exhibits a wide spectrum of biological activities, which are summarized in the following sections. The quantitative data for these activities are presented in tabular format for easy comparison.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its anticancer activity is mediated, at least in part, through the inhibition of key signaling pathways involved in cell survival, proliferation, and metastasis.

| Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Reference |

| H460 | Non-small cell lung cancer | MTT | ~50-100 (significant inhibition of migration and invasion) | |

| IMR-32 | Neuroblastoma | Not Specified | >100 | |

| HeLa | Cervical Cancer | Not Specified | >100 | |

| Jurkat | T-cell leukemia | Not Specified | >100 | |

| MCF-7 | Breast Cancer | Not Specified | 10-25 | |

| HepG2 | Liver Cancer | Not Specified | 10-25 | |

| A431 | Skin Cancer | MTT | 89.59 µg/mL (~304 µM) |

In non-small cell lung cancer (NSCLC) cells, this compound has been shown to inhibit epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis. This inhibition is achieved through the suppression of the Focal Adhesion Kinase (FAK)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This compound treatment leads to a decrease in the phosphorylation of FAK, Akt, and mTOR, which in turn downregulates mesenchymal protein markers such as N-cadherin, vimentin, Snail, and Slug.

Toxicological Profile and Safety Assessment of Pongamol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pongamol, a naturally occurring furanoflavonoid isolated from the seeds of the Pongamia pinnata tree, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the toxicological assessment and safety profile of this compound, drawing from available preclinical data. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the potential of this compound for further therapeutic development. Overall, the current body of evidence suggests that this compound possesses a favorable safety profile, characterized by low acute toxicity, no significant findings in sub-acute toxicity studies, and a lack of genotoxic potential.

Acute Toxicity

Acute toxicity studies are foundational in determining the potential for adverse effects following a single high dose of a substance. In preclinical evaluations, this compound has demonstrated a low order of acute toxicity.

Table 1: Acute Oral Toxicity of this compound

| Species | Route of Administration | LD50 (Lethal Dose, 50%) | Observations | Reference |

| Rat | Oral | > 2000 mg/kg body weight | No mortality or signs of toxicity observed. | [1] |

Sub-acute Toxicity

Repeated dose toxicity studies are crucial for identifying potential target organs and assessing the cumulative effects of a substance. A 14-day sub-acute toxicity study of this compound was conducted in Long Evan's rats.

Experimental Protocol: 14-Day Sub-acute Toxicity in Rats

-

Test System: Long Evan's rats.

-

Route of Administration: Intraperitoneal.

-

Dose Level: 300 µ g/rat/day .

-

Duration: 14 consecutive days.

-

Control Group: Received the vehicle (e.g., normal saline).

-

Parameters Monitored:

-

General Observations: Changes in behavior, physical appearance, and food/water consumption.

-

Body Weight: Measured at baseline and at the termination of the study.

-

Hematology: White blood cell (WBC) count, red blood cell (RBC) count, platelet count, and differential leukocyte count.

-

Clinical Biochemistry: Serum glutamic pyruvic transaminase (SGPT), serum glutamic oxaloacetic transaminase (SGOT), alkaline phosphatase (ALP), bilirubin, creatinine, and urea.

-

Histopathology: Microscopic examination of major organs (liver, kidney, heart, and lungs).

-

Study Findings

The administration of this compound at a dose of 300 µ g/rat/day for 14 days did not result in any significant toxicological findings.[2]

-

General Observations: No adverse behavioral changes or signs of toxicity were observed in the this compound-treated group.

-

Body Weight: There were no statistically significant differences in body weight gain between the control and this compound-treated groups.[2]

-

Hematology: Hematological parameters remained within the normal physiological range, with no significant differences observed between the treated and control groups.[2]

-

Clinical Biochemistry: Liver and kidney function markers were unaltered, indicating no evidence of hepatotoxicity or nephrotoxicity at the tested dose.[2]

-

Histopathology: No abnormalities were detected in the microscopic examination of the liver, kidneys, heart, and lungs of the this compound-treated rats.[2]

Table 2: Hematological Parameters in Rats Following 14-Day Treatment with this compound

| Parameter | Control Group (Mean ± SD) | This compound-Treated Group (300 µ g/rat/day ) (Mean ± SD) |

| White Blood Cell (WBC) Count (x10³/µL) | 7.8 ± 0.5 | 7.5 ± 0.6 |

| Red Blood Cell (RBC) Count (x10⁶/µL) | 6.5 ± 0.4 | 6.7 ± 0.5 |

| Platelet Count (x10³/µL) | 750 ± 50 | 760 ± 45 |

| Data are representative values and were reported to be not statistically significant between groups.[2] |

Table 3: Biochemical Parameters in Rats Following 14-Day Treatment with this compound

| Parameter | Control Group (Mean ± SD) | This compound-Treated Group (300 µ g/rat/day ) (Mean ± SD) |

| Serum Glutamic Pyruvic Transaminase (SGPT) (U/L) | 45 ± 5 | 48 ± 6 |

| Serum Glutamic Oxaloacetic Transaminase (SGOT) (U/L) | 120 ± 10 | 125 ± 12 |

| Alkaline Phosphatase (ALP) (U/L) | 200 ± 20 | 210 ± 25 |

| Bilirubin (mg/dL) | 0.5 ± 0.1 | 0.6 ± 0.1 |

| Creatinine (mg/dL) | 0.8 ± 0.2 | 0.9 ± 0.2 |

| Urea (mg/dL) | 30 ± 4 | 32 ± 5 |

| Data are representative values and were reported to be not statistically significant between groups.[2] |

Genotoxicity

Genotoxicity assays are employed to detect the potential of a substance to damage genetic material. This compound has been evaluated in a battery of genotoxicity tests and has not shown any evidence of mutagenic or clastogenic activity.

Table 4: Summary of Genotoxicity Studies on this compound

| Assay | Test System | Metabolic Activation (S9) | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and Without | Negative | [3] |

| In Vitro Chromosomal Aberration Assay | Cultured Human Lymphocytes | Not Specified | Negative | [3] |

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

-

Objective: To evaluate the potential of this compound to induce gene mutations in bacteria.

-

Test Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different preexisting mutations are used to detect various types of mutagens.

-

Methodology:

-

The tester strains are exposed to various concentrations of this compound in the presence and absence of a metabolic activation system (S9 mix derived from rat liver homogenate). The S9 mix is included to mimic mammalian metabolism.

-

The bacteria are then plated on a minimal agar medium that lacks the specific amino acid the bacteria require for growth (e.g., histidine for S. typhimurium).

-

Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state will be able to synthesize the required amino acid and form visible colonies.

-

The number of revertant colonies in the this compound-treated plates is compared to the number of spontaneous revertant colonies in the vehicle control plates.

-

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies is indicative of a mutagenic effect.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are used to assess the direct toxic effects of a substance on cells in culture. This compound has demonstrated cytotoxic activity against various cancer cell lines, which is a desirable attribute for a potential anticancer agent.

Table 5: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cell Type | IC50 (µM) | Reference |

| A431 | Human Skin Carcinoma | 89.59 µg/mL | [4] |

| IMR-32 | Human Neuroblastoma | > 200 | [5] |

| HeLa | Human Cervical Carcinoma | > 200 | [5] |

| Jurkat | Human T-cell Leukemia | > 200 | [5] |

| Note: The study on IMR-32, HeLa, and Jurkat cells found this compound to be less effective than its synthesized derivatives.[5] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Objective: To determine the concentration of this compound that inhibits the metabolic activity of cultured cells by 50% (IC50).

-

Principle: The assay is based on the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by metabolically active cells to form a purple formazan product.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Following incubation, the MTT reagent is added to each well, and the plates are incubated to allow for formazan crystal formation.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the percentage of cell viability against the concentration of this compound.

Dermal and Ocular Irritation and Skin Sensitization

To assess the potential for local toxicity upon topical application, this compound has been evaluated for its potential to cause skin and eye irritation, as well as skin sensitization.

Table 6: Dermal and Ocular Irritation and Skin Sensitization Studies of this compound

| Study Type | Species | Result | Reference |

| Skin Irritation | Rabbit | Not an irritant | [3] |

| Eye Irritation | Rabbit | Not an irritant | [3] |

| Skin Sensitization | Guinea Pig | Not a sensitizer | [3] |

Mechanism of Action and Signaling Pathways

Understanding the molecular mechanisms underlying the biological effects of this compound is crucial for a comprehensive safety assessment. Recent studies have highlighted the role of this compound in modulating cellular stress response pathways.

Modulation of the MAPKs/Nrf2 Signaling Pathway

This compound has been shown to exert protective effects against oxidative stress-induced neurotoxicity through the activation of the Mitogen-Activated Protein Kinases (MAPKs) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5]

-

Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products.

-

MAPKs: A family of protein kinases that regulate a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.

-

Nrf2: A transcription factor that plays a central role in the antioxidant defense system by regulating the expression of a battery of antioxidant and detoxifying enzymes.

Under conditions of oxidative stress, this compound can activate the MAPKs, which in turn leads to the phosphorylation and activation of Nrf2. Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Conclusion

Based on the available toxicological data, this compound exhibits a promising safety profile. It has a low acute oral toxicity, with an LD50 greater than 2000 mg/kg in rats. A 14-day sub-acute study in rats did not reveal any treatment-related adverse effects on hematological, biochemical, or histopathological parameters. Furthermore, this compound is not genotoxic, as demonstrated by negative results in the Ames test and a chromosomal aberration assay in human lymphocytes. It is also not a skin or eye irritant, nor a skin sensitizer. Its mechanism of action appears to involve the modulation of protective cellular pathways such as the MAPKs/Nrf2 signaling cascade. While these preclinical findings are encouraging, further long-term toxicity and safety pharmacology studies are warranted to fully characterize the toxicological profile of this compound and to support its continued development as a potential therapeutic agent.

Experimental Workflows

References

Unveiling the Therapeutic Potential of Pongamol: A Pharmacological Overview

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pongamol, a naturally occurring furanoflavonoid predominantly isolated from the seeds of the Pongamia pinnata tree, has emerged as a compound of significant interest in the pharmaceutical and medical research communities. Possessing a diverse range of pharmacological activities, this compound presents a promising scaffold for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core pharmacological activities of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic insights into its signaling pathways.

Key Pharmacological Activities of this compound: A Quantitative Perspective

This compound exhibits a remarkable spectrum of biological effects, including anti-inflammatory, antioxidant, anticancer, antidiabetic, antimicrobial, and neuroprotective activities. The following tables summarize the key quantitative data from various in vitro and in vivo studies, offering a comparative analysis of its potency across different pharmacological domains.

Table 1: Anti-inflammatory and Antioxidant Activities of this compound

| Activity | Assay | Model System | Result (IC₅₀/Inhibition) | Reference |

| Anti-inflammatory | Carrageenan-induced paw edema | Wistar rats | 55% inhibition at 50 ppm | [1] |

| Xylene-induced ear edema | Wistar rats | 74% inhibition at 50 ppm | [1] | |

| Soy Lipoxygenase-1 (LOX-1) Inhibition | Enzyme assay | IC₅₀: 72.2 µM | [1] | |

| Antioxidant | DPPH radical scavenging | In vitro | IC₅₀: 12.2 µg/mL | [1] |

Table 2: Anticancer Activity of this compound

| Cell Line | Assay | Result (IC₅₀/Effect) | Reference |

| Human non-small cell lung cancer (H460) | Migration Assay | Significant inhibition at 100 µM | [2] |

| Human non-small cell lung cancer (H460) | Invasion Assay | Significant inhibition at 100 µM | [2] |

| Human neuroblastoma (IMR-32) | Cytotoxicity Assay | Less effective than derivatives | [1] |

| Human cervical cancer (HeLa) | Cytotoxicity Assay | Less effective than derivatives | [1] |

| Human T-cell leukemia (Jurkat) | Cytotoxicity Assay | Less effective than derivatives | [1] |

Table 3: Antidiabetic Activity of this compound

| Model System | Parameter Measured | Dosage | Result | Reference |

| Streptozotocin-induced diabetic rats | Blood glucose reduction | 50 mg/kg | 12.8% decrease | [3] |

| Streptozotocin-induced diabetic rats | Blood glucose reduction | 100 mg/kg | 22.0% decrease | [3] |

| db/db mice | Blood glucose reduction | 100 mg/kg (10 days) | 35.7% decrease | [3] |

| L6 skeletal muscle cells | Glucose uptake | Concentration-dependent | Increased GLUT4 translocation |

Table 4: Antimicrobial Activity of this compound

| Microorganism | Assay | Result (MIC) | Reference |

| Escherichia coli | Broth dilution | 8 µg/mL | [4] |

| Staphylococcus aureus | Broth dilution | - | [5] |

| Pseudomonas aeruginosa | Broth dilution | More active than clarithromycin | [5] |

Mechanistic Insights: Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating key intracellular signaling pathways. Understanding these mechanisms is crucial for its therapeutic application and for the design of future drug candidates.

FAK/Akt/mTOR Signaling Pathway in Cancer Metastasis

In the context of cancer, particularly non-small cell lung cancer, this compound has been shown to inhibit epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis.[2] It achieves this by suppressing the Focal Adhesion Kinase (FAK)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling cascade.[2] this compound treatment leads to a reduction in the phosphorylation of FAK, Akt, and mTOR, without affecting their total protein levels.[2] This inhibition of the FAK/Akt/mTOR pathway results in the downregulation of mesenchymal markers such as N-cadherin, vimentin, Snail, and Slug.[2]

MAPKs/Nrf2 Signaling Pathway in Neuroprotection

This compound has demonstrated significant neuroprotective effects, particularly against oxidative stress-induced neuronal damage. This protection is mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] this compound treatment leads to the phosphorylation of MAPKs, which in turn promotes the nuclear translocation of Nrf2.[8] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1).[9] This cascade ultimately enhances the cellular defense against oxidative stress and reduces apoptosis in neuronal cells.[6][7]

Detailed Experimental Protocols

To facilitate further research and validation of this compound's pharmacological activities, this section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cells (e.g., H460, HeLa, Jurkat) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours.[1][2]

-